CID 24199342

Description

Historical Perspectives on Fluorescent Tracers in Scientific Inquiry

The journey to understanding complex biological systems has been intrinsically linked to the ability to observe them. The development of fluorescence microscopy in the early 20th century marked a revolutionary step in this endeavor. measurlabs.com Scientists like Otto Heimstaedt and Heinrich Lehmann first developed fluorescence microscopes between 1911 and 1913, initially to observe autofluorescence in various biological tissues. measurlabs.com This was soon followed by the use of synthetic fluorescent dyes, or fluorochromes, to stain specific cellular structures, a practice that gained traction in the 1920s. caymanchem.com

A major breakthrough came in the 1940s with Albert Coons's development of immunofluorescence, a technique that involved labeling antibodies with fluorescent dyes to target specific proteins within cells. mpbio.com This innovation opened up new avenues for studying the molecular composition of cells and tissues. Early fluorescent dyes used in these pioneering studies included fluorescein (B123965) and rhodamine B. caymanchem.com These tracers laid the groundwork for the development and application of a wide array of fluorescent probes, each with specific properties suited for different research questions.

The evolution of neuronal tracing techniques further highlights the importance of fluorescent markers. Early methods relied on observing the degeneration of nerve fibers, a process that was often imprecise. wikipedia.org The introduction of tracers like horseradish peroxidase (HRP) in the 1970s, which could be transported within neurons and later visualized, was a significant improvement. caymanchem.com The subsequent development of fluorescent tracers provided a more versatile and less invasive means to map the intricate connections of the nervous system. wikipedia.orgglentham.com

Evolution of Brilliant Sulfaflavine as a Research Tool

Brilliant Sulfaflavine, a synthetic dye, found its place within this evolving landscape of scientific visualization. scbt.com Its utility as a fluorescent tracer has been recognized in a variety of research contexts, from agricultural science to fundamental cell biology.

One of the notable early applications of Brilliant Sulfaflavine was in agricultural research, specifically for studying the application and drift of pesticides. biocat.com Its high photostability compared to other dyes made it an excellent candidate for tracking the deposition of sprays under sunlight. tandfonline.com Researchers have utilized Brilliant Sulfaflavine to quantify spray drift, which is crucial for optimizing application techniques and minimizing environmental contamination.

In the realm of cell biology, Brilliant Sulfaflavine has been employed as a fluorescent stain for highlighting cellular structures in microscopy. scbt.com Its consistent fluorescence across a range of pH levels makes it a reliable tool for various experimental conditions. usda.gov Furthermore, it has been used as a reference dye in dual-excitation ratiometric measurements of intracellular ion concentrations, such as calcium, where it serves as a stable baseline against which the fluorescence of a calcium-sensitive dye is measured. nih.gov This application is critical for understanding cellular signaling pathways.

The field of neuroscience has also benefited from the application of Brilliant Sulfaflavine as a neuronal tracer. nih.gov Like other fluorescent dyes, it can be introduced into neural tissue to map the connections between neurons, contributing to our understanding of brain circuitry.

Scope and Significance of Brilliant Sulfaflavine in Contemporary Academic Disciplines

The significance of Brilliant Sulfaflavine in modern research stems from its versatility and favorable chemical properties. Its applications span multiple disciplines, underscoring its role as a valuable research tool.

In agricultural and environmental sciences , its primary use remains in the study of spray deposition and drift. Its persistence allows for accurate assessment of how agricultural sprays are distributed in the environment.

Cell biology utilizes Brilliant Sulfaflavine for both general staining and as a stable reference in quantitative fluorescence microscopy. scbt.comnih.gov Its utility in studying dynamic cellular processes, such as changes in ion concentration, is a key aspect of its significance.

In neuroscience , while a plethora of neuronal tracers exist, Brilliant Sulfaflavine offers a reliable option for certain tracing experiments due to its fluorescent properties and stability. nih.gov

The following tables provide a more detailed look at the properties and research applications of Brilliant Sulfaflavine.

Table 1: Photodegradation of Various Fluorescent Tracers

| Fluorescent Tracer | Photodegradation after Exposure to 0.92 MJ/m² of Solar Radiation |

| Brilliant Sulfaflavine | 8% |

| Rhodamine | 7% |

| Uvitex OB | 18% |

| Fluorescein | 71% |

| BASO Red 546 | 73% |

This data highlights the relative photostability of Brilliant Sulfaflavine compared to other commonly used fluorescent tracers.

Table 2: Research Applications of Brilliant Sulfaflavine

| Research Area | Specific Application | Key Finding |

| Agricultural Science | Quantification of pesticide spray drift. | Brilliant Sulfaflavine's high photostability makes it a reliable tracer for assessing off-target spray deposition. |

| Cell Biology | Reference dye in dual-wavelength calcium imaging. | Used in conjunction with Calcium-Green-1, it provides a stable reference signal for accurate measurement of intracellular calcium concentrations. nih.gov |

| Cell Biology | General fluorescent stain. | Effectively highlights cellular structures for microscopic visualization. scbt.com |

Table 3: Physicochemical Properties of Brilliant Sulfaflavine

| Property | Value |

| CAS Number | 2391-30-2 mpbio.comscbt.com |

| Molecular Formula | C₁₉H₁₃N₂NaO₅S scbt.com |

| Molecular Weight | 404.37 g/mol scbt.com |

| Excitation Maximum (λex) | ~420 nm nih.gov |

| Emission Maximum (λem) | ~531 nm |

Methodologies for Acridine Core Formation and Substituent Introduction

The synthesis of the acridine nucleus, a tricyclic aromatic heterocycle, is a fundamental step in the production of Brilliant Sulfaflavine. Several classical methods have been developed for this purpose, with the Bernthsen and Ullmann syntheses being prominent examples.

The Bernthsen acridine synthesis involves the condensation of a diphenylamine with a carboxylic acid (or its derivative) in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures. wikipedia.org When formic acid is used, the parent acridine is formed. wikipedia.org For substituted acridines, appropriate derivatives of either the diphenylamine or the carboxylic acid are used, which allows for the introduction of substituents onto the acridine core. nih.gov

The Ullmann condensation provides another route. This method can involve the condensation of a primary amine with an aromatic carboxylic acid in the presence of a strong mineral acid, followed by cyclization to form an acridone, which is then reduced to the corresponding acridine. nih.govptfarm.pl A variation involves the reaction of an o-chlorobenzoic acid with an aniline derivative. mostwiedzy.pl

Substituents can be introduced either by using pre-substituted starting materials or by subsequent electrophilic substitution reactions on the formed acridine ring. The position of these substituents is crucial for the final properties of the dye.

Interactive Data Table: Comparison of Acridine Synthesis Methods

| Method | Reactants | Catalyst/Conditions | Product | Key Feature |

| Bernthsen Synthesis | Diphenylamine, Carboxylic Acid | Zinc Chloride, Heat | 9-Substituted Acridine | Direct formation of the acridine ring. nih.gov |

| Ullmann Synthesis | Primary Amine, Aromatic Carboxylic Acid | Strong Mineral Acid, then Reduction | Acridine (via Acridone) | Proceeds through an acridone intermediate. nih.gov |

| Friedlander Synthesis | Salt of Anthranilic Acid, 2-Cyclohexenone | 120 °C | 9-Methyl Acridine | A method for specific substitutions. nih.gov |

Sulfonation and Amination Processes in Brilliant Sulfaflavine Synthesis

The structure of Brilliant Sulfaflavine contains both a sulfonic acid group (-SO₃H) and an amino group (-NH₂), which are essential for its solubility and fluorescent properties. These groups are introduced through sulfonation and amination reactions.

Sulfonation is a reversible electrophilic aromatic substitution reaction. wikipedia.org It is typically carried out using sulfuric acid (H₂SO₄), often with sulfur trioxide (SO₃) in the form of oleum. wikipedia.orgchemithon.com The sulfonic acid group is a strong electron-withdrawing group and also imparts water solubility to the dye molecule. nih.gov The position of sulfonation is directed by the existing substituents on the aromatic rings.

Amination , the introduction of an amino group, can be achieved in several ways. One common method is the reduction of a nitro group (-NO₂), which can be introduced onto the aromatic ring via nitration. Another approach is nucleophilic aromatic substitution, where a leaving group (like a halogen) on the acridine ring is displaced by an amine or ammonia. In the context of dye synthesis, it is also common to use starting materials that already contain an amino group. nih.gov

For Brilliant Sulfaflavine, the synthesis likely involves the sulfonation of a pre-formed amino-substituted acridine precursor or the use of sulfonated and aminated starting materials in the initial ring-forming condensation reaction.

Optimization of Synthetic Conditions for Enhanced Yield and Purity

Achieving high yield and purity is a critical goal in the chemical synthesis of dyes like Brilliant Sulfaflavine. rsc.org This requires careful control over reaction conditions to maximize the formation of the desired product while minimizing side reactions.

Mitigation of Byproduct Formation

Byproduct formation can significantly reduce the yield and complicate the purification process. researchgate.net In acridine synthesis, potential byproducts can arise from incomplete reactions, side reactions of the functional groups, or the formation of undesired isomers. For instance, in the Bernthsen synthesis, high temperatures can lead to charring or the formation of other condensation products. In sulfonation, the use of harsh conditions can lead to the formation of sulfones as byproducts. acs.org Mitigation strategies include:

Precise control of reaction temperature and time.

Careful selection of catalysts to improve selectivity. researchgate.net

Stepwise addition of reactive agents to control the reaction rate.

Control of Over-Sulfonation

While sulfonation is necessary, the introduction of more than the desired number of sulfonic acid groups (over-sulfonation) can alter the dye's properties undesirably. Controlling the degree of sulfonation is crucial. acs.org This can be managed by:

Adjusting the concentration of the sulfonating agent (e.g., the percentage of SO₃ in oleum). chemithon.com

Controlling the reaction temperature, as higher temperatures favor multiple substitutions.

Limiting the reaction time to prevent further sulfonation after the desired group has been added.

The reversible nature of sulfonation can also be exploited; in some cases, a product can be desulfonated under dilute acidic conditions to remove unwanted sulfonic acid groups. wikipedia.org

Management of Isomerization During Cyclization

During the cyclization step to form the acridine core, there is a possibility of forming different structural isomers, especially when using unsymmetrically substituted reactants. For example, the cyclization of an unsymmetrical diphenylamine in the Bernthsen synthesis can potentially yield two different acridine isomers. Managing this involves:

Choosing starting materials that favor the formation of the desired isomer due to steric or electronic effects.

Optimizing the catalyst and reaction conditions to enhance the regioselectivity of the cyclization.

In some cases, isomerization can occur via ring-opening and ring-closing mechanisms, which can be influenced by factors like pH and temperature. nih.gov

Derivatization Approaches for Tailored Photophysical and Interactional Properties

The core structure of Brilliant Sulfaflavine can be chemically modified to create derivatives with tailored properties. This derivatization can fine-tune its absorption and emission wavelengths, quantum yield, and interactions with its environment.

Approaches to derivatization include:

Modification of Substituents: Altering the existing amino and sulfonic acid groups or introducing new functional groups onto the acridine ring. For example, alkylation or arylation of the amino group can shift the fluorescence spectrum.

Introduction of Functional Moieties: Attaching other chemical entities, such as other fluorophores, biomolecules, or specific binding groups, to the acridine core. This can be used to create fluorescent probes or sensors.

Hybridization: Creating hybrid molecules where the acridine structure is linked to other heterocyclic systems, such as isoxazole, to generate novel photophysical behaviors. nih.gov

These modifications are guided by theoretical and experimental studies to understand the relationship between the dye's structure and its photophysical properties. researchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2391-30-2 |

|---|---|

Molecular Formula |

C19H14N2NaO5S |

Molecular Weight |

405.4 g/mol |

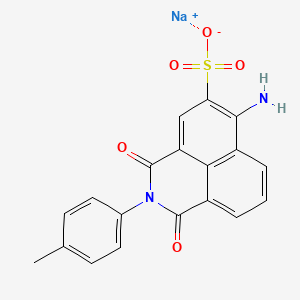

IUPAC Name |

sodium 6-amino-2-(4-methylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonate |

InChI |

InChI=1S/C19H14N2O5S.Na/c1-10-5-7-11(8-6-10)21-18(22)13-4-2-3-12-16(13)14(19(21)23)9-15(17(12)20)27(24,25)26;/h2-9H,20H2,1H3,(H,24,25,26); |

InChI Key |

FOFPFWJBEIMSGG-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC(=C4N)S(=O)(=O)[O-])C2=O.[Na+] |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC(=C4N)S(=O)(=O)O)C2=O.[Na] |

Appearance |

Solid powder |

Other CAS No. |

2391-30-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Brilliant acid flavine 10J; Brilliant Acid Yellow 8G; Brilliant Sulfa Flavine; Brilliant sulfaflavine; |

Origin of Product |

United States |

Photophysical Characterization and Theoretical Analysis of Brilliant Sulfaflavine

Advanced Spectroscopic Investigations of Absorption and Emission Phenomena

The interaction of Brilliant Sulfaflavine with light is characterized by its absorption and fluorescence spectra. These spectral properties are sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. jespublication.comnih.govdiva-portal.org Investigations into these properties involve recording electronic absorption and fluorescence spectra in a variety of solvents with different polarities. nih.govdiva-portal.orgcolab.ws The changes observed in these spectra provide valuable information about the difference in solute-solvent interactions between the ground and excited states of the dye molecule. jespublication.com

The dipole moment of a molecule describes the separation of positive and negative charges. In the electronically excited state, the charge distribution can differ significantly from the ground state, leading to a different dipole moment. The experimental determination of the excited-state dipole moment (μe) is crucial for understanding the redistribution of electron density upon photoexcitation. researchgate.netnih.gov

A widely used method for this determination is the solvatochromic shift method. jespublication.comnih.govnih.gov This technique relies on measuring the shifts in the absorption and fluorescence spectra of the dye in a series of solvents with varying dielectric constants (ε) and refractive indices (n). nih.gov The difference between the ground state (μg) and excited state (μe) dipole moments can be calculated from these shifts. For many dyes, the excited state is more polar than the ground state, resulting in a positive difference (μe > μg). nih.gov For Brilliant Sulfaflavine, the excited state dipole moments have been determined experimentally and were found to be higher than the ground state dipole moments, indicating a redistribution of electron densities in the excited state. researchgate.net

Table 1: Comparison of Ground and Excited State Dipole Moments

| State | Dipole Moment | Description |

|---|---|---|

| Ground State (μg) | Lower Value | Represents the charge distribution in the molecule's default, unexcited state. |

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents, which is observed as a shift in its absorption or emission spectra. jespublication.com This phenomenon arises from the differential solvation of the ground and excited states of the solute molecule. jespublication.comresearchgate.netgriffith.edu.au The interactions between the solute (Brilliant Sulfaflavine) and the surrounding solvent molecules can be both non-specific (e.g., dipole-dipole interactions) and specific (e.g., hydrogen bonding). researchgate.net

The study of solvatochromic shifts provides insight into these interactions. rsc.org For Brilliant Sulfaflavine, both specific and non-specific solute-solvent interactions have been evaluated using parameters like Catalan parameters. researchgate.net The analysis of these shifts helps in understanding how the solvent environment stabilizes the ground and excited states of the dye, which is critical for predicting its behavior in various applications. researchgate.netgriffith.edu.au

Quantum Chemical Calculations (DFT) for Electronic Structure and Optical Properties

To complement experimental findings, quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to model the electronic structure and optical properties of Brilliant Sulfaflavine. researchgate.netnih.gov DFT methods, such as those using the B3LYP functional with a 6–311++G(d,p) basis set, can provide a detailed understanding of the molecule's properties. researchgate.netnih.gov These theoretical calculations are used to compute ground and excited state dipole moments, analyze molecular orbitals, and simulate spectral data, which can then be compared with experimental results. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the electronic properties and reactivity of molecules. youtube.comyoutube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the optical and electronic properties of the molecule. wikipedia.org For Brilliant Sulfaflavine, DFT calculations have been used to determine the HOMO and LUMO energies, and these theoretical values show good agreement with experimental data. researchgate.net The absorption in the visible region is attributed to a π-π* transition between the HOMO and the LUMO. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Data

| Orbital | Energy Level | Role in Electronic Transitions |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Higher energy occupied orbital | Source of electrons for the primary electronic transition upon light absorption. youtube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | Lowest energy unoccupied orbital | Destination for electrons during the primary electronic transition. youtube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Determines the wavelength of light absorbed and influences the molecule's color and stability. wikipedia.org |

Upon absorption of a photon, a molecule transitions to an excited state, which is accompanied by a redistribution of its electron density. nih.govchemrxiv.org This change is fundamental to the molecule's photophysical and photochemical behavior. The fact that the excited state dipole moment of Brilliant Sulfaflavine is higher than its ground state dipole moment is direct evidence of this electron density redistribution. researchgate.net

Theoretical methods, such as Time-Dependent DFT (TD-DFT), are used to visualize and quantify this redistribution. nih.govresearchgate.net By calculating the electron density in both the ground and excited states, it's possible to map the regions where electron density decreases and increases upon excitation. chemrxiv.org For molecules with donor-acceptor character, this often involves a charge transfer from the electron-donating part of the molecule to the electron-accepting part. nih.govresearchgate.net This analysis is vital for understanding the nature of the excited state and its reactivity.

Photostability and Environmental Resilience Studies

The photostability of a dye, its ability to resist degradation upon exposure to light, is a critical property for practical applications. Studies have been conducted on Brilliant Sulfaflavine to determine its photostability and recovery on various surfaces used as spray deposition collectors. researchgate.net The investigation involved measuring the variance in fluorescence intensity after exposure to daylight to assess the degradation of the deposited dye. researchgate.net Such studies are essential for evaluating the environmental resilience of the dye and its suitability for applications where it will be exposed to ambient light conditions.

Degradation Kinetics Under Solar Exposure

The photostability of a fluorescent tracer is crucial for applications requiring exposure to ambient light. Brilliant Sulfaflavine (BSF) has been identified as a dye with relatively low degradation under sunlight. researchgate.net Studies have demonstrated its high photostability, showing minimal loss of fluorescence intensity even after prolonged solar exposure.

In one investigation, the photo-degradation of Brilliant Sulfaflavine was assessed after being deposited on various types of collectors. The results indicated that the fluorescence degradation was less than 3.1% after 120 minutes of exposure to solar radiation. researchgate.net This stability is a significant advantage for its use as a tracer in environmental studies.

The degradation of fluorescent dyes under light exposure typically follows pseudo-first-order kinetics. While specific kinetic constants for Brilliant Sulfaflavine's photodegradation are not extensively detailed in the provided research, its low percentage of degradation over a two-hour period suggests a slow degradation rate.

Photodegradation of Brilliant Sulfaflavine on Various Collectors

| Exposure Time (minutes) | Fluorescence Degradation (%) | Collector Types |

|---|---|---|

| 120 | < 3.1% | White plastic plate, nylon screen, stainless steel screens |

Influence of Solution Temperature on Fluorescence Intensity

The fluorescence intensity of a dye can be significantly affected by the temperature of its solution. Generally, for most fluorescent molecules, an increase in temperature leads to a decrease in fluorescence intensity. This phenomenon is primarily due to an increased rate of non-radiative decay processes, such as internal conversion and collisional quenching.

As temperature rises, the kinetic energy of the molecules in the solution increases. This leads to more frequent collisions between the fluorophore and solvent molecules, which can deactivate the excited state of the fluorophore without the emission of a photon—a process known as dynamic or collisional quenching. While this principle is broadly applicable to fluorescent dyes, specific quantitative data detailing the temperature-dependent fluorescence of Brilliant Sulfaflavine was not found in the available research. However, the general relationship for many dyes, such as Rhodamine B, shows a clear inverse correlation between temperature and fluorescence intensity.

General Effect of Temperature on Fluorescence Intensity

| Temperature Change | Molecular Collisions | Non-Radiative Deactivation | Fluorescence Intensity |

|---|---|---|---|

| Increase | Increases | Increases | Decreases |

| Decrease | Decreases | Decreases | Increases |

pH-Dependent Fluorescence Response

The fluorescence of many organic dyes is sensitive to the pH of the solution, as changes in protonation can alter the electronic structure of the molecule. quora.com However, Brilliant Sulfaflavine exhibits remarkable stability in its fluorescence intensity across a wide range of pH values.

Research comparing several fluorescent tracers found that the fluorescence of Brilliant Sulfaflavine remained nearly constant over a pH range from 6.9 to 10.4. researchgate.netresearchgate.net This stability contrasts sharply with other common tracers like Pyranine, Fluorescein (B123965), and Tinopal, whose fluorescence intensities are highly dependent on the solution's pH. researchgate.netresearchgate.net For instance, as the pH increased from 6.9 to 8.4, the fluorescence intensity of Pyranine increased by a factor of 3.0, while Fluorescein's intensity increased 1.3 times. researchgate.netresearchgate.net In the same range, Brilliant Sulfaflavine showed negligible change, making it a reliable tracer in environments where pH may vary.

Fluorescence Intensity Change of Various Dyes with Increasing pH (6.9 to 8.4)

| Fluorescent Tracer | Change in Fluorescence Intensity | pH Stability |

|---|---|---|

| Brilliant Sulfaflavine | Nearly constant | High |

| Eosin | Nearly constant | High |

| Tinopal | 1.25 times increase | Moderate |

| Fluorescein | 1.3 times increase | Moderate |

| Pyranine | 3.0 times increase | Low |

Quenching Mechanisms in Various Media

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. It occurs when the excited-state fluorophore is deactivated by interacting with another molecule in the solution, known as a quencher. Quenching mechanisms are generally categorized as either dynamic or static.

Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative energy transfer. The rate of dynamic quenching is dependent on the concentration of the quencher and is typically affected by the temperature and viscosity of the medium. Common dynamic quenchers include molecular oxygen and iodide ions.

Static Quenching: This mechanism involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. This complex then absorbs light but does not emit a photon. Unlike dynamic quenching, static quenching is often less dependent on temperature.

While these are the primary mechanisms by which fluorescence is quenched, specific studies identifying common quenchers for Brilliant Sulfaflavine or detailing its dominant quenching mechanisms in various media are not extensively covered in the available literature. The susceptibility of a dye to quenching is a critical parameter for its application, particularly in complex chemical or biological systems where potential quenchers may be present.

Mechanism of Action and Biomolecular Interaction Research with Brilliant Sulfaflavine

Elucidation of Interaction with Nucleic Acids (DNA/RNA) and Polyanionic Structures

The primary mechanism of action for Brilliant Sulfaflavine involves its interaction with nucleic acids and other polyanionic structures within cells. This interaction is fundamental to its application in visualizing cellular components. Research indicates that the dye has an affinity for biomolecules such as DNA and RNA, allowing it to serve as a marker for these structures. evitachem.comgoogle.com

Detailed studies suggest that Brilliant Sulfaflavine can bind to nucleic acids through two primary modes. The compound has been shown to either intercalate, meaning it inserts itself between the base pairs of a DNA or RNA strand, or bind externally to the nucleic acid backbone. Its molecular structure, which allows for effective π-π stacking interactions, likely facilitates these binding mechanisms. scbt.com

A key characteristic of Brilliant Sulfaflavine is the significant enhancement of its fluorescence upon binding to biomolecules like nucleic acids. When the dye molecule associates with DNA or RNA, its quantum yield of fluorescence increases, making the target structures brightly visible under appropriate light excitation. This property is crucial for its use in applications that require the sensitive detection and visualization of genetic material and other polyanionic cellular components. mdpi.com

Advanced Studies on Specific Biomolecular Binding

Advanced research has delved into the specific binding characteristics of Brilliant Sulfaflavine with various biomolecules, moving beyond general nucleic acid interactions to more specific applications in cellular systems.

The interaction of Brilliant Sulfaflavine with proteins has been a subject of investigation, particularly for applications like flow microfluorometry (FMF), a technique used to analyze large populations of cells. In a comparative study evaluating several fluorescent protein dyes, Brilliant Sulfaflavine was found to be less suitable for this specific application. nih.govtandfonline.com The primary issue identified was the dye's tendency to diffuse out of the stained cells, leading to a transient signal. nih.govtandfonline.com This finding highlights the non-covalent and reversible nature of its binding to some cellular protein components. Other research has employed the dye in fluorometric analyses to compare arginine-to-DNA ratios, suggesting it interacts with arginine-rich proteins like histones that are closely associated with DNA. dtic.mil

Table 1: Evaluation of Fluorescent Dyes for Protein Staining in Flow Microfluorometry

| Dye | Staining Characteristics | Suitability for FMF | Reference |

|---|---|---|---|

| Brilliant sulfaflavine | Tended to diffuse from cells | Unsatisfactory | nih.govtandfonline.com |

| Fluorescein (B123965) isothiocyanate (FITC) | Tenacious dye/protein interaction | Satisfied criteria | nih.gov |

| Rhodamine B isothiocyanate (RITC) | Tenacious dye/protein interaction | Satisfied criteria | nih.gov |

| Fluorescamine | Extremely rapid protein staining | Potential applicability | nih.govtandfonline.com |

| 8-aniline-1-naphthalene sulfonic acid (ANSA) | - | Potential applicability | nih.gov |

| 1-dimethyl-aminonaphthalene-5-sulfonyl chloride (DANSYL) | Induced excessive cell clumping and loss | Unsatisfactory | nih.govtandfonline.com |

Brilliant Sulfaflavine's ability to bind to nucleic acids and other polyanions enables the visualization of various cellular structures. scbt.com It has been used in assays to track cell division, movement, and differentiation. One notable application is its inclusion in a multi-dye cocktail for performing a five-part differential count of white blood cells (WBC). caltech.edu In this system, simultaneous measurements of fluorescence and light scattering allow for the classification of different leukocyte populations, such as lymphocytes, monocytes, neutrophils, eosinophils, and basophils, based on their unique interactions with the dye combination. caltech.edu

Research on Dye Diffusion and Retention within Biological Matrices

The diffusion and retention properties of Brilliant Sulfaflavine are critical factors influencing its effectiveness in various applications. As noted in protein staining studies for flow cytometry, the dye can exhibit poor retention within cells, diffusing out over time. nih.govtandfonline.com

More detailed diffusion studies have been conducted using physical models to simulate agricultural spray deposits. In one such study, the release of Brilliant Sulfaflavine from a dried deposit on a hydrophobic surface was measured. researchgate.netmcmaster.ca The research found that the dye exhibited a rapid release that followed a square root of time dependence, a characteristic feature of a diffusion-controlled process. researchgate.netmcmaster.ca This indicates that the dye molecules readily move out of the matrix when exposed to a solvent. This contrasts with other compounds like copper chlorophyllin, which showed significant immobilization under the same conditions. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 1-dimethyl-aminonaphthalene-5-sulfonyl chloride (DANSYL) |

| 8-aniline-1-naphthalene sulfonic acid (ANSA) |

| Arginine |

| Brilliant sulfaflavine |

| Carboxymethyl cellulose |

| Copper chlorophyllin |

| Dansylchloride |

| Deoxyribonucleic acid (DNA) |

| Eosin |

| Ethidium Bromide |

| Fluorescamine |

| Fluorescein |

| Fluorescein isothiocyanate (FITC) |

| Lysine |

| Pyranine |

| Ribonucleic acid (RNA) |

| Rhodamine B isothiocyanate (RITC) |

| Stilbene Disulfonic Acid derivative |

| Thionin acetate (B1210297) salt |

| Tinopal |

| Toluidine Blue O |

Advanced Research Applications of Brilliant Sulfaflavine

Agricultural and Environmental Tracer Studies

The use of fluorescent tracers has revolutionized the ability of researchers to visualize and quantify the distribution of agricultural sprays and the movement of water and solutes in the environment. Brilliant Sulfaflavine is frequently chosen for these studies due to its strong fluorescent signal and stability in sunlight compared to other dyes.

Quantification of Spray Drift and Deposition

One of the most significant applications of Brilliant Sulfaflavine is in the quantification of spray drift and deposition from agricultural applications. Understanding where pesticides, fungicides, and other sprays land is crucial for optimizing their efficacy, minimizing environmental contamination, and ensuring the safety of surrounding areas.

Brilliant Sulfaflavine is extensively used as a tracer to evaluate and compare different pesticide application technologies. By adding the dye to the spray solution, researchers can precisely measure the amount of spray deposited on target crops, as well as the amount that drifts off-target. This allows for the assessment of various factors, including nozzle types, spray pressures, boom height, and the influence of adjuvants on spray deposition.

In one comparative study, the deposition of a spray solution containing Brilliant Sulfaflavine was measured for three different types of orchard sprayers: a trailer sprayer, a mounted sprayer, and a hand-held sprayer. The results, as detailed in the table below, demonstrated significant differences in deposition rates between the sprayer types in both peach and pear orchards.

Table 1: Comparison of Sprayer Deposition Rates Using Brilliant Sulfaflavine Tracer

Sprayer Type Deposition Rate in Peach Orchard (%) Deposition Rate in Pear Orchard (%) Trailer Sprayer 31.54 56.92 Mounted Sprayer 21.75 40.61 Hand-held Sprayer 25.19 29.97

These findings help farmers select the most efficient application methods to maximize crop protection while minimizing pesticide waste and environmental impact.

Similar to pesticide studies, Brilliant Sulfaflavine is employed to assess the application rates and coverage of fungicides. Effective fungicide application is critical for disease control in many crops. By using a fluorescent tracer, researchers can visualize the uniformity of the spray coverage on plant surfaces, including the often difficult-to-reach undersides of leaves. This qualitative and quantitative data is invaluable for determining the optimal application parameters to ensure that a sufficient amount of fungicide reaches the target areas to be effective.

The off-target movement of agricultural sprays can have far-reaching consequences. Brilliant Sulfaflavine's notable persistence in sunlight makes it a superior tracer for simulating the long-distance atmospheric transport of agrochemicals. In a study comparing the photostability of five fluorescent dyes, Brilliant Sulfaflavine was found to be the most persistent, degrading by only 11.3% after eight hours of sunlight exposure. This stability allows for more accurate modeling of how spray particles are carried by wind over extended distances, providing crucial data for risk assessment and the establishment of buffer zones around sensitive areas.

Table 2: Photodegradation of Various Fluorescent Tracers Over Time

Tracer Estimated Half-Life Degradation after 8 hours (%) Tinopal ~7 minutes N/A Eosine ~7 minutes N/A Fluorescein (B123965) ~15 minutes N/A Rhodamine B 0.75–3 hours N/A Brilliant Sulfaflavine >8 hours 11.3

Subsurface Water Movement and Solute Transport Investigations

Understanding the movement of water and dissolved substances through the soil is fundamental to hydrology, agriculture, and environmental protection. While studies specifically detailing the use of Brilliant Sulfaflavine in subsurface tracing are not as prevalent as those for other dyes like Brilliant Blue FCF, the principles of fluorescent tracing are directly applicable. Dyes are invaluable for visualizing and quantifying water flow paths, especially in identifying preferential flow paths which can rapidly transport contaminants to groundwater.

In typical dye tracing studies, a solution of the tracer is applied to the soil surface, and its movement is tracked by excavating soil pits and observing the staining patterns, or by collecting water samples from lysimeters or wells and analyzing them for the presence of the dye. The fluorescence of Brilliant Sulfaflavine would allow for highly sensitive detection in collected water samples, enabling the quantification of tracer concentrations and the determination of travel times and dispersion. This data is critical for modeling the transport of nutrients, pesticides, and contaminants in the subsurface.

Environmental Monitoring Systems Development

The fluorescent properties of Brilliant Sulfaflavine present significant potential for its integration into environmental monitoring systems. While specific systems developed around this compound are not widely documented, the technology for in-situ fluorescence monitoring is well-established. These systems typically utilize optical sensors with a light source to excite the fluorescent molecules and a detector to measure the emitted light.

The development of portable and in-situ fluorometers allows for real-time monitoring of tracer concentrations in water bodies. Such systems could be deployed to continuously monitor for the presence of Brilliant Sulfaflavine in runoff from agricultural fields, in streams, or in groundwater monitoring wells. This would provide immediate data on the movement of traced substances, enabling rapid response to contamination events and providing a more dynamic understanding of environmental processes than traditional grab sampling methods. The high sensitivity of fluorescence detection means that even very low concentrations of the tracer can be identified, making it a powerful tool for early warning systems.

Advanced Biological and Biomedical Imaging Research: An Uncharted Territory

Detailed investigations into the use of Brilliant Sulfaflavine for advanced biological and biomedical imaging have not been reported in accessible scientific journals or databases. The specific applications outlined below remain largely unexplored for this particular fluorescent dye.

Cell Labeling and Tracking Methodologies

There is no scientific literature available that describes the use of Brilliant Sulfaflavine for the specific purpose of cell labeling and tracking. Methodologies for tracking cell migration, proliferation, and differentiation typically require fluorescent probes with high specificity, low cytotoxicity, and stable, bright fluorescence within the cellular environment. Research in this area has predominantly focused on other classes of fluorescent dyes and proteins.

Visualization of Cellular Morphology and Behavior

The application of Brilliant Sulfaflavine for visualizing cellular morphology and dynamic cellular behaviors has not been documented. Studies on cellular imaging rely on stains and probes that can specifically label subcellular structures or respond to changes in the cellular microenvironment. There is no indication in the available literature that Brilliant Sulfaflavine possesses these specific targeting or responsive properties.

Development of Fluorescent Molecular Probes and Sensors

While Brilliant Sulfaflavine is itself a fluorescent molecule, there is no evidence of its use as a scaffold or core component in the development of more complex molecular probes and sensors designed to detect specific biological analytes or changes in physiological conditions. The design of such probes often involves modifying a fluorophore to modulate its optical properties in response to a specific target, a research avenue that has not been pursued with this compound.

Methodological Research in Hematology Diagnostics

The use of Brilliant Sulfaflavine in hematology diagnostics, such as in flow cytometry or for staining blood cells for microscopic analysis, is not described in the scientific literature. Hematology analyzers and diagnostic assays typically employ a specific panel of fluorescent dyes with well-characterized spectral properties and binding affinities for cellular components, and Brilliant Sulfaflavine is not among them.

Applications in Analytical Chemistry and Sensing Platforms: Limited to Tracer Studies

In the realm of analytical chemistry, the application of Brilliant Sulfaflavine is predominantly confined to its role as a fluorescent tracer for quantifying the deposition of agricultural sprays. Its stable fluorescence over a range of pH values and its photostability make it suitable for this purpose. However, there is no evidence of its integration into more advanced analytical sensing platforms for the detection of other chemical species or for use in complex analytical methodologies beyond simple fluorescence-based quantification.

Integration into Chemiluminescence (CL) Systems for Analyte Detection

Extensive literature searches did not yield any studies demonstrating the integration of Brilliant Sulfaflavine into chemiluminescence (CL) systems for the purpose of analyte detection.

There is no available research data to suggest that Brilliant Sulfaflavine plays a role in enhancing chemiluminescence emission.

No methodologies have been documented that utilize Brilliant Sulfaflavine for the detection of sulfite (B76179).

Development of Chemosensors for Specific Analytes

Currently, there is no scientific literature available that describes the development or use of Brilliant Sulfaflavine in the creation of chemosensors for the detection of specific analytes.

Evaluation in Flow Microfluorometry for Protein Analysis

Brilliant Sulfaflavine was evaluated as a fluorescent protein stain for use in flow microfluorometry (FMF), a technique that provides protein distribution histograms for large cell populations. In these evaluations, the dye was found to be unsatisfactory for this application. nih.gov The primary issue identified was the tendency of Brilliant Sulfaflavine to diffuse from the stained cells. nih.gov

For a fluorescent dye to be effective in FMF, several criteria must be met, including minimal cell clumping and cell loss, near-optimal excitation at existing laser wavelengths, and a tenacious interaction between the dye and the protein. nih.gov While other dyes such as fluorescein isothiocyanate (FITC) and rhodamine B isothiocyanate (RITC) met these criteria successfully, Brilliant Sulfaflavine's lack of stable binding within the cell led to its disqualification for this particular use. nih.gov

Analytical Methodologies and Quantification of Brilliant Sulfaflavine

Spectrophotometric and Fluorometric Assay Development

Spectrophotometry and fluorometry are the primary techniques for the quantitative analysis of Brilliant Sulfaflavine, leveraging its ability to absorb and emit light. Fluorometric methods are generally preferred due to their higher sensitivity and selectivity.

The development of a reliable assay begins with the establishment of a standard curve, which correlates the fluorescence intensity or absorbance with known concentrations of Brilliant Sulfaflavine. This is achieved by preparing a series of standard solutions of the dye and measuring their respective signals.

A study on the recovery rate of various tracer dyes, including Brilliant Sulfaflavine, involved the preparation of a calibration curve for each dye to facilitate accurate measurements. researchgate.net While the specific data for the standard curve of Brilliant Sulfaflavine is not detailed in the provided search results, the process involves plotting the fluorescence intensity (or absorbance) against the corresponding dye concentration. The resulting graph is then used to determine the concentration of unknown samples based on their measured signal.

The linear range of the assay is the concentration range over which the instrumental response is directly proportional to the concentration of the analyte. For fluorescence spectroscopy, it is crucial to operate within the linear range to avoid issues such as the inner filter effect at high concentrations, which can lead to non-linear responses. While a specific linear range for Brilliant Sulfaflavine is not provided in the search results, it is a critical parameter to be determined during method validation.

Table 1: Illustrative Data for a Brilliant Sulfaflavine Fluorometric Standard Curve

| Concentration (µg/L) | Fluorescence Intensity (a.u.) |

| 0 | 5 |

| 1 | 55 |

| 5 | 255 |

| 10 | 505 |

| 20 | 1005 |

| 40 | 1985 |

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise of the analytical instrument. It is often calculated as three times the standard deviation of the blank measurement divided by the slope of the calibration curve (LOD = 3σ/k). rsc.org

The limit of quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. It is typically defined as ten times the standard deviation of the blank.

While a specific LOD for Brilliant Sulfaflavine was not found in the search results, one study noted that for imaging fluorescent dye concentrations on soil surfaces, the detection limit for Brilliant Sulfaflavine was approximately 20% to 30% of the typical dye signal observed in the stained regions. researchgate.net

Chromatographic Separation Techniques for Purity and Quantitative Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. For fluorescent compounds like Brilliant Sulfaflavine, HPLC coupled with a fluorescence detector (HPLC-FLD) offers high sensitivity and selectivity. measurlabs.comub.edulabmanager.com

While a specific, validated HPLC method for Brilliant Sulfaflavine was not detailed in the provided search results, a general approach can be outlined based on methods developed for other fluorescent dyes. nih.gov A reversed-phase HPLC method would likely be suitable, utilizing a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The fluorescence detector would be set to the specific excitation and emission wavelengths of Brilliant Sulfaflavine to ensure selective detection. scioninstruments.com This technique would be invaluable for assessing the purity of the dye and for quantifying it in complex matrices where other fluorescent compounds may be present.

Strategies for Dye Extraction from Environmental and Biological Samples

The accurate quantification of Brilliant Sulfaflavine in environmental and biological samples necessitates an efficient extraction of the dye from the sample matrix prior to analysis.

Common extraction techniques for organic compounds from solid matrices like soil include ultrasonic-assisted extraction (UAE) , where high-frequency sound waves are used to enhance the extraction process. researchgate.net For aqueous samples, solid-phase extraction (SPE) is a widely used method for isolating and concentrating analytes. windows.net In SPE, the sample is passed through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a suitable solvent. sigmaaldrich.com

While specific protocols for the extraction of Brilliant Sulfaflavine from environmental and biological samples were not found in the search results, the general principles of UAE and SPE would be applicable. The choice of extraction solvent and SPE sorbent would need to be optimized to ensure maximum recovery of the dye.

The recovery rate is a critical parameter that quantifies the efficiency of the extraction process. It is determined by comparing the amount of dye recovered from a spiked sample to the known amount of dye that was initially added.

A study investigating the photo-stability and recovery of Brilliant Sulfaflavine on various spray deposition collectors found that for statically dispensed droplets, plastic plates and stainless steel screens recovered more than 90% of the deposited dye, while nylon screens had a lower recovery rate of 87.0%. measurlabs.com For dynamically discharged droplets, 60-mesh and 80-mesh stainless steel screens recovered over 70% of the dye, whereas nylon screens recovered less than 50%. measurlabs.com Another study reported an extraction rate of 94.9% for Brilliant Sulfaflavine from paper targets. researchgate.net

Table 2: Recovery Rates of Brilliant Sulfaflavine from Different Collection Substrates

| Collection Substrate | Droplet Application | Recovery Rate (%) |

| Plastic Plates | Static | >90 |

| Stainless Steel Screens | Static | >90 |

| Nylon Screens | Static | 87.0 |

| 60-mesh Stainless Steel Screen | Dynamic | >70 |

| 80-mesh Stainless Steel Screen | Dynamic | >70 |

| Nylon Screens | Dynamic | <50 |

| Paper Targets | Not Specified | 94.9 |

Correction Models for Environmental Influences on Measurement Accuracy

The fluorescence intensity of a dye can be influenced by various environmental factors, including pH, temperature, and the presence of quenching agents. Therefore, it is often necessary to apply correction models to ensure the accuracy of quantitative measurements.

Brilliant Sulfaflavine exhibits a nearly constant fluorescent intensity over a pH range of 6.9 to 10.4, which suggests that pH correction may not be necessary within this range. researchgate.net However, significant temperature fluctuations can affect fluorescence quantum yield, and the presence of certain substances in the sample matrix can lead to fluorescence quenching.

For measurements on complex surfaces like soil, correction for variations in light reflection is crucial. One study described a method for correcting the fluorescence signal of Brilliant Sulfaflavine on soil surfaces to account for these variations. researchgate.net Mathematical models, such as boosting regression trees, can also be employed to correct for interferences and improve the accuracy of quantitative fluorescence analysis. mdpi.com In cases of fluorescence quenching, mathematical models can be developed to describe the non-linear processes and correct the measured fluorescence intensity. researchgate.net

Temperature Compensation in Fluorescence Measurement

The fluorescence intensity of a compound is intrinsically linked to its thermal environment. For Brilliant Sulfaflavine, as with most fluorescent molecules, temperature is a critical variable that must be managed during analytical measurement. An increase in temperature generally leads to a decrease in fluorescence intensity. This phenomenon, known as thermal quenching, occurs because higher temperatures increase the frequency and energy of molecular collisions within the solution libretexts.org. These increased collisions promote non-radiative decay pathways, where excited molecules lose energy as heat rather than emitting it as fluorescent light libretexts.orgshimadzu.com.

Consequently, maintaining a stable and consistent temperature is paramount for achieving reproducible and accurate quantification of Brilliant Sulfaflavine. Analytical protocols must incorporate temperature control mechanisms or apply compensation factors to normalize measurements taken at different temperatures. Failure to account for thermal fluctuations can introduce significant error, leading to underestimation of the analyte's concentration. The relationship between temperature and fluorescence is generally inverse, and this relationship should be characterized for the specific analytical system in use.

Table 1: Illustrative Impact of Temperature on Brilliant Sulfaflavine Fluorescence This table presents a conceptual model of the expected inverse relationship between temperature and relative fluorescence intensity for a constant concentration of Brilliant Sulfaflavine.

| Temperature (°C) | Relative Fluorescence Intensity (%) |

|---|---|

| 20 | 100 |

| 25 | 95 |

| 30 | 90 |

| 35 | 85 |

| 40 | 80 |

pH Stability Considerations in Analytical Protocols

The pH of the solvent is another crucial parameter that can profoundly affect the fluorescence of many dyes. The protonation state of a molecule can alter its electronic structure and, therefore, its ability to fluoresce. However, Brilliant Sulfaflavine exhibits remarkable stability across a significant pH range.

Research investigating the fluorescent intensity of various tracers in solutions with different pH conditions found that Brilliant Sulfaflavine (BSF) maintains a nearly constant fluorescent intensity over a pH range from 6.9 to 10.4 researchgate.net. This characteristic makes it a robust tracer in analytical applications where pH may vary or is difficult to control. Its stability contrasts sharply with other common fluorescent dyes. For instance, the fluorescence of Pyranine, Fluorescein (B123965), and Tinopal was found to be highly sensitive to pH changes within the same range researchgate.net. The fluorescence of Fluorescein increased 1.3 times and Pyranine 3.0 times as the pH value increased from 6.9 to 8.4 researchgate.net. This stability profile simplifies analytical protocols by reducing the need for stringent pH buffering.

Table 2: Comparative pH Stability of Fluorescent Tracers Data sourced from studies on fluorescent tracers in solutions with varying pH conditions researchgate.net.

| Fluorescent Tracer | Fluorescence Intensity Change (pH 6.9 to 10.4) |

|---|---|

| Brilliant Sulfaflavine | Nearly Constant |

| Eosin | Nearly Constant |

| Tinopal | Sensitive to pH changes |

| Fluorescein | Sensitive to pH changes |

| Pyranine | Most sensitive to pH changes |

Assessment of Interference from Co-existing Compounds and Adjuvants

The accuracy of Brilliant Sulfaflavine quantification can be compromised by the presence of interfering substances in the sample matrix. Co-existing compounds and adjuvants can diminish fluorescence intensity through a process known as fluorescence quenching. Quenching occurs when other molecules in the solution interact with the excited state of the fluorophore, leading to non-radiative energy loss.

There are two primary mechanisms for quenching:

Dynamic (Collisional) Quenching: This occurs when the quencher molecule collides with the fluorophore in its excited state. The frequency of these collisions is dependent on factors like temperature and viscosity.

Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher molecule in the ground state. This mechanism effectively reduces the concentration of the fluorophore available for excitation.

Common quenchers include heavy atoms (like iodide), certain metal ions (such as copper), and various organic molecules that can participate in photoinduced electron transfer mdpi.com. For example, studies on other dyes have shown that compounds like aniline or even nucleic acids such as guanine can act as potent quenchers nih.gov.

Therefore, a critical step in developing a robust analytical method for Brilliant Sulfaflavine is to assess the potential for interference from matrix components. This involves performing validation studies where known concentrations of potential interferents are added to samples to determine their effect on fluorescence recovery. If significant quenching is observed, sample preparation steps such as dilution, extraction, or purification may be necessary to mitigate the interference.

Table 3: Hypothetical Interference Assessment for Brilliant Sulfaflavine This table illustrates a potential outcome of an interference study, showing the effect of a hypothetical quenching agent on the measured fluorescence of a 1 µM Brilliant Sulfaflavine solution.

| Concentration of Quencher (µM) | Measured Relative Fluorescence (%) | Signal Reduction (%) |

|---|---|---|

| 0 | 100 | 0 |

| 5 | 92 | 8 |

| 10 | 85 | 15 |

| 20 | 73 | 27 |

| 50 | 55 | 45 |

Challenges, Limitations, and Future Research Directions

Addressing Dye Diffusion and Cellular Retention Issues

One of the significant challenges in using Brilliant Sulfaflavine, particularly in biological imaging and tracer studies, is managing its diffusion and ensuring adequate retention within cellular structures. The movement of the dye across cell membranes and its subsequent localization are critical for obtaining clear and stable fluorescence signals. Research in this area is focused on understanding the mechanisms of dye transport and developing strategies to improve its cellular uptake and retention. This includes modifying the chemical structure of the dye to enhance its affinity for specific cellular compartments or developing delivery systems that can target the dye to the desired location.

Minimizing Fluorescence Quenching by Complex Matrices

The fluorescence intensity of Brilliant Sulfaflavine can be significantly diminished, or "quenched," in the presence of various substances within complex matrices, such as those found in environmental or biological samples. This quenching effect can interfere with accurate quantification and imaging. Current research is aimed at identifying the specific quenching agents and understanding the underlying quenching mechanisms, which can include collisional quenching, energy transfer, and formation of non-fluorescent complexes. Strategies to mitigate quenching include the use of protective coatings or encapsulation techniques and the development of more robust dye formulations that are less susceptible to environmental interference.

Research into Enhanced Photostability and Environmental Persistence

The degradation of Brilliant Sulfaflavine upon exposure to light (photodegradation) and its persistence in the environment are critical concerns. Photostability is essential for applications requiring long-term or repeated measurements, such as in fluorescence microscopy and long-term tracer studies. Researchers are investigating the pathways of photodegradation to develop more photostable derivatives of Brilliant Sulfaflavine. Concurrently, understanding its environmental fate and persistence is crucial for assessing its ecological impact. This research involves studying its degradation under various environmental conditions, including exposure to sunlight, microbial action, and chemical reactions in soil and water.

Integration of Brilliant Sulfaflavine with Advanced Imaging and Sensing Technologies

The full potential of Brilliant Sulfaflavine can be realized through its integration with state-of-the-art imaging and sensing technologies. Advances in microscopy, such as light sheet fluorescence microscopy and super-slow-motion imaging, are enabling new applications for fluorescent dyes. photonics.com Furthermore, developments in image sensor technology, including sCMOS and EMCCD sensors, are improving the sensitivity and temporal resolution of fluorescence detection. photonics.com Future research will focus on optimizing the use of Brilliant Sulfaflavine with these advanced systems to enable high-resolution, three-dimensional imaging and real-time monitoring of dynamic processes. The photophysical properties of Brilliant Sulfaflavine suggest its potential as a candidate for use in organic light-emitting diodes (OLEDs), solar cells, and chemosensors. researchgate.net

Computational Modeling for Predictive Performance and Novel Applications

Computational modeling and theoretical analysis are becoming increasingly important tools in the study of fluorescent dyes. Techniques such as Density Functional Theory (DFT) can be used to predict the photophysical properties of Brilliant Sulfaflavine and to understand its interactions with its environment. researchgate.net These models can help in the rational design of new dye derivatives with improved properties, such as enhanced photostability or specific targeting capabilities. By simulating the behavior of the dye under different conditions, researchers can gain insights that guide experimental work and accelerate the development of novel applications.

Strategic Optimization of Application-Specific Parameters

To maximize the effectiveness of Brilliant Sulfaflavine in any given application, it is essential to optimize various experimental parameters. This includes factors such as dye concentration, pH of the medium, temperature, and the presence of other chemical species. For instance, correction models have been developed to account for the effect of temperature variations on the measured concentration of the dye, significantly reducing measurement errors. researchgate.net A systematic approach to optimizing these parameters is crucial for achieving reliable and reproducible results, whether in laboratory experiments or field studies.

| Parameter | Influence on Brilliant Sulfaflavine Performance | Optimization Strategy |

| Concentration | Affects signal intensity and potential for self-quenching. | Determine the optimal concentration range that provides a strong signal without significant quenching. |

| pH | Can alter the chemical structure and fluorescent properties of the dye. | Characterize the pH-dependence of the fluorescence and buffer the system to the optimal pH. |

| Temperature | Can influence fluorescence intensity and reaction kinetics. | Develop correction models to account for temperature-induced variations in fluorescence. researchgate.net |

| Solvent/Matrix | The surrounding medium can affect solubility, stability, and fluorescence quantum yield. | Select solvents or formulate matrices that enhance the desired photophysical properties. |

Q & A

Q. What are the optimal concentration ranges for Brilliant Sulfaflavine (BS) in fluorescence-based hydrological tracing, and how do deviations impact data accuracy?

Methodological Answer: BS exhibits linear fluorescence response up to 2 g l⁻¹, but calibration accuracy diminishes beyond its theoretical critical concentration (0.04 g l⁻¹) due to signal saturation. To ensure precision, maintain concentrations below 1 g l⁻¹ and validate measurements with standardized spectrophotometric protocols. Signal-to-noise ratios must be optimized for low-concentration studies (e.g., <0.04 g l⁻¹) to avoid quantification errors .

Q. How does pH influence the stability and fluorescence efficiency of Brilliant Sulfaflavine in aqueous solutions?

Methodological Answer: While direct pH studies on BS are limited, analogous fluorescent dyes suggest pH stability between 6.0–8.0. Researchers should conduct pilot tests using buffered solutions across a pH gradient (e.g., 4.0–10.0) and measure fluorescence intensity via spectrophotometry. Include controls for photobleaching and ionic interference, as NaCl concentrations >5% (w/v) may alter surfactant-mediated extraction efficiency in coacervative methods .

Q. What spectroscopic techniques are recommended for detecting Brilliant Sulfaflavine in environmental samples?

Methodological Answer: Fluorescence spectrophotometry is optimal for BS detection due to its high sensitivity (detection limit: ~0.012 µg mL⁻¹). Pair with coacervative extraction using sodium dodecyl sulfate (SDS) and NaCl to preconcentrate BS from aqueous matrices. Validate results against HPLC-MS for cross-method verification, especially in complex matrices like river water or biofilms .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize experimental parameters for Brilliant Sulfaflavine extraction and quantification?

Methodological Answer: Apply a central composite design (CCD) to evaluate interactions between pH, surfactant concentration (SDS), and NaCl levels. Use ANOVA to identify significant factors (e.g., pH and NaCl dominate extraction efficiency). For BS, a CCD with 20 runs and axial points (±α) can model nonlinear relationships, achieving >95% recovery in spiked water samples .

Q. What strategies mitigate fluorescence signal saturation in high-concentration Brilliant Sulfaflavine studies?

Methodological Answer: Dilute samples exceeding 1 g l⁻¹ and re-analyze using a wider cuvette pathlength to reduce absorbance artifacts. For in situ applications, employ time-resolved fluorescence to distinguish BS signals from background noise. Theoretical critical concentrations (e.g., ccrit = 0.04 g l⁻¹) should guide dynamic range adjustments in calibration curves .

Q. How should researchers resolve discrepancies between theoretical and empirical data in BS calibration studies?

Methodological Answer: Discrepancies often arise from matrix effects (e.g., organic matter in environmental samples). Perform spike-and-recovery experiments to quantify matrix interference. If theoretical models (e.g., Eq. 3 in ) underestimate BS fluorescence, recalibrate using empirical data and report correction factors. Cross-validate with alternative tracers like Sulforhodamine B to identify systemic errors .

Q. What experimental design considerations are critical for studying BS deposition on hydrophobic surfaces (e.g., stainless steel screens)?

Methodological Answer: Use controlled droplet generators to simulate spray deposition and quantify BS adhesion via fluorescence microscopy. Account for surface roughness and hydrophobicity by normalizing deposition data to surface area. Include triplicate trials and statistical power analysis (α = 0.05) to ensure reproducibility, as per ASTM guidelines for agricultural sprays .

Data Analysis and Reporting Guidelines

Q. How should researchers report Brilliant Sulfaflavine concentrations to ensure reproducibility?

Methodological Answer: Follow ISO/IEC 17025 guidelines: report mean concentrations with expanded uncertainties (e.g., ±2σ), including subsampling errors and analytical precision (RSD ≤2%). For peer review, provide raw fluorescence spectra, calibration curves, and metadata on instrument settings (e.g., excitation/emission wavelengths, slit widths) .

Q. What statistical methods are appropriate for analyzing conflicting BS datasets in multi-institutional studies?

Methodological Answer: Apply mixed-effects models to account for inter-lab variability. Use Bland-Altman plots to assess agreement between methods, and Cohen’s kappa to evaluate categorical data consistency. Publicly archive datasets in repositories like Zenodo with DOIs to facilitate meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.